(4,4-Dimethylcycloheptyl)methanamine;hydrochloride
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Overview
Description
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cycloheptane, where the methanamine group is attached to the cycloheptyl ring, which is further substituted with two methyl groups at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride typically involves the reaction of 4,4-dimethylcycloheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reductive amination followed by crystallization to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4,4-Dimethylcycloheptyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the signaling pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4,4-Dimethylcyclohexyl)methanamine;hydrochloride
- (2-Chloropyridin-4-yl)methanamine;hydrochloride
- Methylamine;hydrochloride
Uniqueness
(4,4-Dimethylcycloheptyl)methanamine;hydrochloride is unique due to its cycloheptyl ring structure with two methyl groups at the 4-position, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and for developing novel chemical entities with specific biological activities .
Properties
IUPAC Name |
(4,4-dimethylcycloheptyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-11)5-7-10;/h9H,3-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPULDHXLVSTZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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